

Practical Guide to Utilizing Yeast Extract in Plant Tissue Culture

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Yeast extract, a complex mixture of amino acids, peptides, vitamins, minerals, and carbohydrates, serves as a valuable organic supplement in plant tissue culture media.[1] Derived from the autolyzed cells of yeast, typically Saccharomyces cerevisiae, it provides a rich source of nutrients that can significantly influence the growth and development of plant tissues in vitro. Its dual role as both a growth enhancer and a biotic elicitor makes it a versatile tool for micropropagation, callus culture, and the enhanced production of secondary metabolites.

As a growth supplement, **yeast extract** provides essential compounds that can augment standard basal media, such as Murashige and Skoog (MS) medium, particularly in cultures with high nutritional demands or in media with low nitrogen or vitamin content.[1] As a biotic elicitor, components within the **yeast extract**, such as polysaccharides and peptides, can mimic pathogen-associated molecular patterns (PAMPs), triggering plant defense responses. This elicitation can lead to the upregulation of biosynthetic pathways, resulting in an increased accumulation of valuable secondary metabolites with pharmaceutical or industrial applications.

These application notes provide a practical guide for the effective use of **yeast extract** in plant tissue culture, covering its application as both a growth supplement and an elicitor. Detailed protocols for media preparation and experimental workflows are provided, along with a summary of quantitative data from various studies to aid in the design of experiments.



Data Presentation: Effects of Yeast Extract on Plant Tissue Culture

The following tables summarize the quantitative effects of different concentrations of **yeast extract** on various plant species in in vitro cultures. These data are intended to serve as a reference for selecting appropriate concentrations for specific objectives, such as enhancing growth or inducing secondary metabolite production.

Table 1: Effect of Yeast Extract on Morphogenesis and Biomass Production

Plant Species	Explant Type	Yeast Extract Conc. (mg/L)	Observed Effect	Reference
Lupinus termis	Seedling	75 mL/L (Activated)	43.2% increase in shoot length, 117.45% increase in shoot fresh weight	[2]
Philodendron Red Emerald	Shoot clusters	250	Increased growth and leaf proliferation	[3]
Philodendron Red Emerald	Shoot clusters	1000	4.33 shoots per explant (with Malt extract)	[3]
Dendrobium officinale	-	2000	11.69 cm average explant height, 2.57 g average fresh weight	[4]
Calotropis gigantea	Nodal explants	-	Addition of yeast extract improved multiple shoot production	



Table 2: Effect of Yeast Extract as an Elicitor on Secondary Metabolite Production

Plant Species	Culture Type	Yeast Extract Conc. (mg/L)	Secondary Metabolite	Fold/Percen t Increase	Reference
Zataria multiflora	Cell suspension	1200	Total Phenolics	36% increase	
Zataria multiflora	Cell suspension	1200	Total Flavonoids	39% increase	
Curcuma mangga	In vitro plantlets	3500-5000	Phenolic compounds	Elicited synthesis	[5]
Azadirachta indica	Cell suspension	200	Squalene	2.5-fold increase	[6]
Zataria multiflora	Cell suspension	1200	Flavonoid content	Doubled	[6]

Experimental Protocols

This section provides detailed methodologies for the preparation of plant tissue culture media supplemented with **yeast extract** and a general workflow for its application as a growth supplement or elicitor.

Protocol 1: Preparation of Murashige and Skoog (MS) Medium with Yeast Extract

This protocol describes the preparation of 1 liter of MS medium supplemented with **yeast** extract.

Materials:

- Murashige and Skoog (MS) basal salt mixture
- Sucrose



- Yeast Extract powder
- Myo-inositol
- Vitamins and amino acids (as per specific protocol, e.g., from stock solutions)
- Plant growth regulators (e.g., auxins, cytokinins) as required
- Agar (for solid medium)
- · Distilled or deionized water
- 1M HCl and 1M NaOH for pH adjustment
- Autoclavable culture vessels (e.g., flasks, jars, test tubes)

Procedure:

- Dissolve Macronutrients and Micronutrients: In a 2-liter beaker, dissolve the MS basal salt mixture in approximately 800 mL of distilled water with gentle stirring.
- Add Organic Supplements:
 - Add 30 g of sucrose and stir until completely dissolved.
 - Add 100 mg of myo-inositol and stir to dissolve.
 - Add the desired amount of yeast extract powder (refer to Tables 1 and 2 for concentration ranges) and stir until fully dissolved. For general growth promotion, a range of 100-1000 mg/L is common.[1] For elicitation, higher concentrations may be used.
- Add Vitamins and Growth Regulators: Add the required volumes of vitamin and plant growth regulator stock solutions as per your specific experimental design.
- Adjust pH: Adjust the pH of the medium to 5.6-5.8 using 1M NaOH or 1M HCl while stirring.
 This is a critical step for proper gelling of agar and nutrient uptake.
- Adjust Final Volume: Bring the final volume of the medium to 1 liter with distilled water.

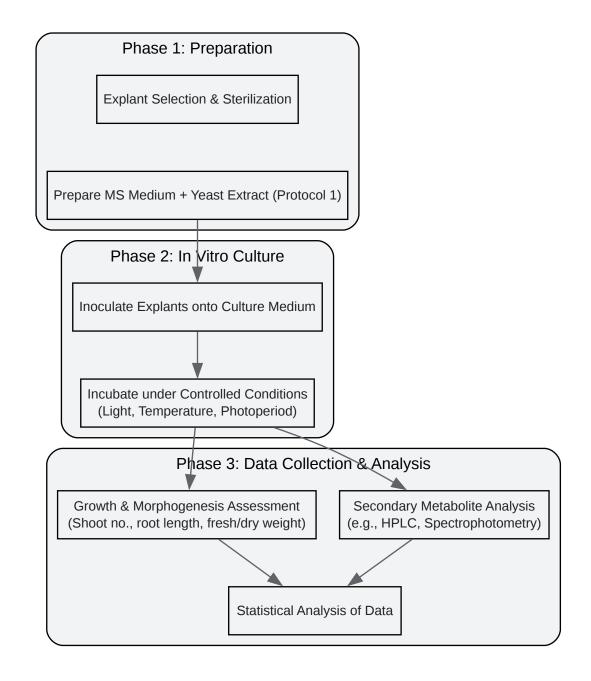


- Add Gelling Agent (for solid medium): If preparing a solid medium, add 7-8 g of agar and heat the medium while stirring until the agar is completely dissolved. Avoid boiling.
- Dispense and Sterilize: Dispense the medium into culture vessels. Seal the vessels with appropriate closures (e.g., caps, aluminum foil). Sterilize the medium by autoclaving at 121°C and 15 psi for 15-20 minutes.
- Cooling and Storage: Allow the medium to cool and solidify in a sterile environment. The prepared medium can be stored at 4°C for several weeks.

Experimental Workflow for Yeast Extract Application

The following diagram illustrates a general workflow for utilizing **yeast extract** in plant tissue culture experiments, from explant preparation to data analysis.





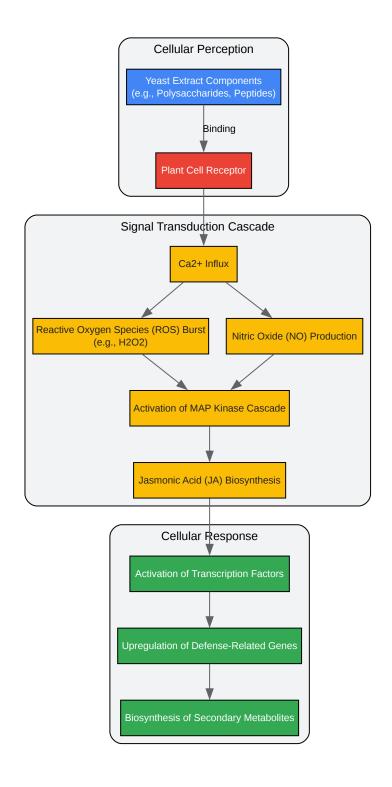
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Caption: General experimental workflow for using **yeast extract** in plant tissue culture.

Signaling Pathways

When used as a biotic elicitor, components of **yeast extract** are recognized by plant cells, initiating a signaling cascade that leads to the production of defense-related compounds, including secondary metabolites. The following diagram provides a simplified representation of this signaling pathway.





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Caption: Simplified signaling pathway of **yeast extract** elicitation in plant cells.

Explanation of the Signaling Pathway:



- Perception: Components from the yeast extract, such as polysaccharides and peptides, are recognized by specific receptors on the plasma membrane of the plant cell.
- Signal Transduction: This recognition triggers a series of rapid intracellular events, including an influx of calcium ions (Ca²⁺) into the cytosol. This is followed by an oxidative burst, leading to the production of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), and the synthesis of nitric oxide (NO). These signaling molecules activate downstream pathways, such as the mitogen-activated protein (MAP) kinase cascade and the biosynthesis of the plant hormone jasmonic acid (JA).
- Cellular Response: The signaling cascade culminates in the activation of specific transcription factors in the nucleus. These transcription factors then upregulate the expression of defense-related genes, including those encoding enzymes involved in the biosynthesis of secondary metabolites. This leads to the accumulation of these compounds as a defense response.

By understanding these mechanisms, researchers can better design experiments to harness the potential of **yeast extract** for enhancing the production of desired phytochemicals in plant tissue culture systems.

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